molecular formula C9H8BrNO6 B1282842 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid CAS No. 98527-25-4

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Cat. No.: B1282842
CAS No.: 98527-25-4
M. Wt: 306.07 g/mol
InChI Key: DUCPBSHBWDJWBH-UHFFFAOYSA-N
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Description

Synthesis of Precursor: 2,6-Dimethoxybenzoic Acid

Several methodologies have been established for the synthesis of 2,6-dimethoxybenzoic acid, a crucial starting material.

One effective method starts from the commercially available 2-methylresorcinol. This process involves two main steps:

Methylation: 2-methylresorcinol is converted to 2,6-dimethoxytoluene. This is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base such as sodium methoxide in a methanol solution, affording a good yield of the product. chemicalbook.comacs.org

Oxidation: The 2,6-dimethoxytoluene is then oxidized to form 2,6-dimethoxybenzoic acid. A common and effective oxidizing agent for this transformation is potassium permanganate in an aqueous pyridine solution, which yields a pure product. chemicalbook.comacs.org

An alternative route involves the carboxylation of 1,3-dimethoxybenzene. In this approach, sodium metal is used to prepare sodium phenide from chlorobenzene in a toluene solvent. The sodium phenide then reacts with 1,3-dimethoxybenzene, and the resulting intermediate is carboxylated using carbon dioxide gas to produce 2,6-dimethoxybenzoic acid after an acidic workup. google.com

The following table summarizes the key reactions for the synthesis of 2,6-dimethoxybenzoic acid.

Starting MaterialReagentsProductYield
2-Methylresorcinol1. Dimethyl sulfate, Sodium methoxide, Methanol2. Potassium permanganate, Aqueous pyridine2,6-Dimethoxybenzoic Acid75% (methylation), 55% (oxidation) chemicalbook.comacs.org
1,3-Dimethoxybenzene1. Sodium, Chlorobenzene, Toluene2. Carbon dioxide2,6-Dimethoxybenzoic AcidNot specified google.com

Synthesis of Precursor: 3-Bromo-2,6-dimethoxybenzoic Acid

The next key intermediate, 3-bromo-2,6-dimethoxybenzoic acid, is prepared by the electrophilic bromination of 2,6-dimethoxybenzoic acid. The two methoxy (B1213986) groups at positions 2 and 6 are strongly activating and ortho-, para-directing. However, the positions ortho to these groups are sterically hindered. The carboxylic acid group is a meta-directing group. The resulting bromination occurs at the 3-position.

A patented production process outlines a clear procedure for this step. google.com 2,6-dimethoxybenzoic acid is dissolved in a suitable solvent like dioxane. A solution of bromine, typically in a solvent such as trichloromethane, is then added dropwise to the reaction mixture while stirring. google.com After the reaction is complete, the solvent is reclaimed, causing the crude 3-bromo-2,6-dimethoxybenzoic acid to separate as a solid. google.com

The reaction parameters are detailed in the table below.

ReactantReagents & SolventsReaction TimeProduct
2,6-Dimethoxybenzoic AcidBromine, Dioxane, Trichloromethane2.0 hours3-Bromo-2,6-dimethoxybenzoic Acid

Synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

The final step is the nitration of 3-bromo-2,6-dimethoxybenzoic acid. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring. The positions of the existing substituents guide the regioselectivity of this reaction. The two methoxy groups are strongly activating and ortho-, para-directing, while the bromo substituent is deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating, meta-directing group. The combined directing effects of these groups, particularly the powerful activation by the methoxy groups, favor the introduction of the nitro group at the 5-position, which is para to the methoxy group at position 2 and ortho to the methoxy group at position 6.

A standard method for nitrating moderately deactivated or activated aromatic rings involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at controlled, often low, temperatures to prevent over-nitration and side reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPBSHBWDJWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543374
Record name 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98527-25-4
Record name 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Purification Techniques for 3 Bromo 2,6 Dimethoxy 5 Nitrobenzoic Acid

Recrystallization and Solvent Effects

Recrystallization is a fundamental and widely used purification technique. The choice of solvent is crucial for its success. For the precursor 3-bromo-2,6-dimethoxybenzoic acid, recrystallization from ethanol has been shown to be an effective method to purify the crude product obtained after synthesis. google.com The precursor 2,6-dimethoxybenzoic acid can be crystallized from water or 1,1-dichloroethane. chemicalbook.com

Recent studies on the crystallization of 2,6-dimethoxybenzoic acid have explored the concept of polymorphism—the ability of a compound to exist in multiple crystalline forms. Research has shown that the polymorphic outcome can be controlled by using various additives such as polymers (e.g., polyethylene glycol (PEG), hydroxypropyl cellulose (HPC)) and other molecular compounds. These additives can influence nucleation and potentially inhibit the solvent-mediated phase transition from a metastable form to a more stable one, demonstrating an advanced level of control over the crystallization process.

Column Chromatography

For separations that are difficult to achieve by recrystallization alone, such as the removal of isomeric impurities or closely related side products, column chromatography is a powerful tool.

Silica gel column chromatography has been successfully used in the purification of 3-bromo-2,6-dimethoxybenzoic acid. In one instance, unreacted starting material was recovered from a reaction mixture containing the brominated product using a silica gel column with a solvent system of hexane/diethyl ether/tetrahydrofuran (7:1:2) containing 2% acetic acid. rsc.org The inclusion of a small amount of acid in the eluent is common for the chromatography of carboxylic acids to suppress the ionization of the carboxyl group and reduce tailing on the silica gel.

High-Performance Liquid Chromatography (HPLC) offers a more efficient separation method for both analytical and preparative applications. For various brominated and nitrated benzoic acids, reverse-phase HPLC methods have been developed. These methods typically use a C18 (octadecylsilane) column with a mobile phase consisting of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, often containing formic acid or phosphoric acid to control the pH. Such HPLC methods could be adapted for the high-purity isolation of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid.

The following table summarizes the advanced purification techniques discussed.

TechniqueCompoundDetails
Controlled Crystallization 2,6-Dimethoxybenzoic AcidUse of additives (e.g., PEG, HPC) to control polymorphism and inhibit solvent-mediated phase transitions.
Column Chromatography 3-Bromo-2,6-dimethoxybenzoic AcidSilica gel with hexane/Et₂O/THF/AcOH (7:1:2 with 2% AcOH) eluent system. rsc.org
HPLC Related Bromo/Nitrobenzoic AcidsReverse-phase on C18 columns with methanol/water or acetonitrile/water mobile phases containing acid modifiers.

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2,6 Dimethoxy 5 Nitrobenzoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amide formation, and decarboxylation. Its acidity and susceptibility to nucleophilic acyl substitution are modulated by the electronic effects of the other ring substituents.

Esterification Reactions

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid can be converted to its corresponding esters through standard acid-catalyzed esterification. The reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The steric hindrance from the two ortho-methoxy groups can influence the reaction rate, potentially requiring more forcing conditions compared to unhindered benzoic acids. The resulting esters, such as the methyl ester, are valuable intermediates in organic synthesis.

Table 1: Example of a Typical Esterification Reaction

ReactantReagent/CatalystProduct
This compoundMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 3-bromo-2,6-dimethoxy-5-nitrobenzoate

Amide Formation Reactions

The synthesis of amides from this compound generally proceeds through the activation of the carboxylic acid group to enhance its reactivity toward amines. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate direct amide bond formation by activating the carboxylic acid in situ.

Table 2: General Pathways for Amide Formation

Starting MaterialReagents/MethodIntermediate/Product
This compound1. SOCl₂2. Amine (R₂NH)3-Bromo-2,6-dimethoxy-5-nitrobenzoyl amide
This compoundAmine (R₂NH), EDC, HOBt3-Bromo-2,6-dimethoxy-5-nitrobenzoyl amide

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids is often challenging. However, the reaction can be facilitated by the presence of strong electron-withdrawing groups at the ortho position. While the target compound has methoxy (B1213986) groups in the ortho positions, metal-catalyzed decarboxylation presents a viable pathway. For instance, silver-catalyzed protodecarboxylation has been shown to be effective for various ortho-substituted benzoic acids, including those with nitro and methoxy groups. rsc.org This method typically involves heating the benzoic acid with a silver salt, such as silver carbonate, in a high-boiling solvent like dimethyl sulfoxide (DMSO). rsc.org

Furthermore, palladium catalysis can achieve a decarboxylative coupling, where the carboxyl group is replaced not by hydrogen, but by a new carbon-carbon bond. Research has shown that related compounds like 3-bromo-2,6-dimethoxybenzoic acid can undergo palladium-catalyzed decarboxylation and subsequent coupling with compounds like nitroethane. rsc.org This suggests a potential pathway for the title compound to undergo similar functionalization.

Transformations Involving the Aromatic Halogen (Bromine)

The bromine atom attached to the aromatic ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This is due to the presence of the powerful electron-withdrawing nitro group (-NO₂) positioned para to the bromine leaving group. youtube.comphiladelphia.edu.jo The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. philadelphia.edu.jo

The reaction proceeds via a two-step addition-elimination mechanism. youtube.comyoutube.com A nucleophile attacks the carbon atom bearing the bromine, forming the resonance-stabilized Meisenheimer complex. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromine atom under relatively mild conditions. The two ortho-methoxy groups can also influence the reaction rate and regioselectivity through steric and electronic effects.

Table 3: Representative Nucleophilic Aromatic Substitution Reaction

ReactantNucleophileProduct
This compoundSodium methoxide (NaOCH₃)2,3,6-Trimethoxy-5-nitrobenzoic acid

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

The carbon-bromine bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new C-C bonds. nih.govscielo.br Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents in place of the bromine atom.

In a typical Suzuki coupling, this compound would be reacted with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst, a suitable ligand (often a phosphine), and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. These reactions are known for their high functional group tolerance, making them suitable for complex molecules like the title compound. researchgate.netnih.gov

Table 4: Example of a Palladium-Catalyzed Suzuki Coupling Reaction

ReactantCoupling PartnerCatalyst/BaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃2,6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Reactivity of the Nitro Group and Methoxy Substituents

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of the nitro and methoxy substituents. These groups exert opposing effects, creating a nuanced reactivity profile.

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This withdrawal of electron density has several key consequences for the reactivity of the aromatic ring.

The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. By pulling electron density away from the aromatic system, it makes the ring less nucleophilic and therefore less reactive towards electron-deficient electrophiles. This deactivating effect is a well-established principle in organic chemistry.

Furthermore, the electron-withdrawing nitro group enhances the acidity of the carboxylic acid. By stabilizing the resulting carboxylate anion through delocalization of the negative charge, it facilitates the dissociation of the proton, making the compound a stronger acid than benzoic acid itself.

Influence of Methoxy Groups on Aromatic Reactivity

In contrast to the nitro group, the two methoxy groups (-OCH₃) at positions 2 and 6 are generally considered activating groups in the context of electrophilic aromatic substitution. Their oxygen atoms possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect. This electron donation increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.

The interplay between the strongly deactivating nitro group and the activating methoxy groups creates a complex pattern of reactivity on the aromatic ring, where the positions for potential substitution are influenced by the directing effects of all substituents.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on this compound are not extensively available in the public domain. However, based on the known reactivity of its functional groups, plausible reaction pathways can be considered.

Elucidation of Reaction Pathways and Intermediates

Specific reaction pathways and the isolation or spectroscopic identification of intermediates for reactions involving this compound are not well-documented in readily accessible scientific literature. General mechanisms for reactions such as the reduction of the nitro group or nucleophilic aromatic substitution can be inferred from related compounds. For instance, the reduction of the nitro group would likely proceed through nitroso and hydroxylamine intermediates before yielding the corresponding amine.

Role of Catalysts in Promoting Specific Transformations

While specific catalytic transformations for this compound are not detailed in the available literature, catalysts would be essential for several potential reactions. For example, the reduction of the nitro group to an amino group is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. These catalysts provide a surface for the reaction between the nitro compound and hydrogen gas, facilitating the reduction process.

Similarly, cross-coupling reactions, such as Suzuki or Heck couplings, which could potentially involve the bromine substituent, would require specific palladium-based catalysts to proceed. The choice of catalyst and reaction conditions would be crucial in achieving the desired transformation selectively without affecting the other functional groups present in the molecule.

Synthetic Derivatives and Structural Analogues of 3 Bromo 2,6 Dimethoxy 5 Nitrobenzoic Acid

Design and Synthesis of Novel Compounds Incorporating the 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid Scaffold

The design of new molecules based on the this compound scaffold leverages the distinct reactivity of its functional groups. Synthetic strategies can be devised to modify one or more of these groups, leading to derivatives with potentially new chemical and biological properties. Benzoic acid and its derivatives are significant precursors in the synthesis of a wide array of organic compounds, including pharmaceuticals. ijarsct.co.in

Key functional groups on the scaffold that serve as handles for synthetic modification include:

Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides, or acid halides, allowing for the introduction of a wide variety of substituents.

Bromo Group (-Br): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Nitro Group (-NO2): The nitro group can be reduced to an amine (-NH2), which can then be further functionalized through reactions like acylation, alkylation, or diazotization.

Methoxy (B1213986) Groups (-OCH3): These groups can be cleaved to form hydroxyl groups, which can then be used for further derivatization.

A primary route to synthesizing derivatives would first involve the synthesis of the core scaffold. For instance, a related compound, 3-bromo-2,6-dimethoxybenzoic acid, can be synthesized by the bromination of 2,6-dimethoxybenzoic acid using bromine in a solvent like dioxane or a chloroform/dioxane mixture. google.com The subsequent nitration of this intermediate would lead to the desired this compound scaffold, which can then be used in further synthetic steps to produce novel derivatives.

Strategies for Structural Modification and Diversification

Structural diversification of the this compound scaffold can be achieved through a variety of established organic reactions targeting its specific functional groups.

Modification of the Carboxylic Acid: The carboxylic acid moiety is a prime site for modification. Esterification with various alcohols can produce a library of esters. Amidation, through reaction with primary or secondary amines, can yield a diverse set of amides. These reactions are fundamental in medicinal chemistry for altering properties like solubility and cell permeability.

Reduction of the Nitro Group and Subsequent Functionalization: The nitro group is a versatile functional group that can be reduced to a primary amine under various conditions, such as catalytic hydrogenation or using reducing metals in acid. msu.edu This resulting aniline derivative is a key intermediate. The amino group is a strong activating, ortho/para-directing substituent and can be acylated, sulfonated, or used to form heterocyclic rings, significantly expanding the structural diversity of the scaffold.

Cross-Coupling Reactions at the Bromo Position: The bromine atom on the aromatic ring is a key site for diversification using transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) allow for the introduction of a wide range of aryl, vinyl, and amino substituents, respectively.

Demethylation of Methoxy Ethers: The two methoxy groups can be cleaved to yield hydroxyl groups. This transformation converts the molecule into a dihydroxybenzoic acid derivative. The resulting hydroxyl groups can then be alkylated, acylated, or used as directing groups in further electrophilic aromatic substitution reactions.

The following table summarizes potential diversification strategies:

Functional GroupReaction TypePotential New Functional Group(s)
Carboxylic AcidEsterification, AmidationEster, Amide
Nitro GroupReductionAmine
Amine (from Nitro)Acylation, Alkylation, DiazotizationAmide, Alkylamine, Azide, etc.
Bromo GroupSuzuki Coupling, Heck Coupling, Buchwald-Hartwig AminationAryl, Alkene, Amine
Methoxy GroupsEther CleavageHydroxyl

Comparative Analysis of Reactivity and Synthetic Pathways with Related Bromo-Dimethoxy-Nitrobenzoic Acids

The chemical reactivity and the pathways for synthesizing derivatives of this compound are heavily influenced by the specific arrangement of substituents on the benzene (B151609) ring. Comparing this compound to its positional isomers and other related analogues reveals important distinctions in their chemical properties.

The electronic properties and steric environment of the benzoic acid ring are dictated by the interplay of the directing effects of its substituents. The effect of positional isomerism on the properties of benzoic acid derivatives has been noted in various studies. nih.gov

-OCH3 groups: Methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.

-Br atom: Bromine is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but donates electron density through resonance.

-COOH and -NO2 groups: Both the carboxylic acid and nitro groups are deactivating, meta-directing groups, strongly withdrawing electron density from the ring. msu.educhemistrysteps.com

In this compound, the positions on the ring are heavily influenced by these competing effects. For example, in an electrophilic substitution reaction, the directing effects of the two methoxy groups would be overpowered by the strong deactivating effects of the nitro and carboxyl groups.

The acidity of the carboxylic acid is also affected by the position of the other substituents. Electron-withdrawing groups generally increase the acidity of benzoic acid. nih.gov The relative positioning of the bromo and nitro groups to the carboxylic acid in different isomers would therefore lead to variations in their pKa values.

The table below outlines the directing effects of the substituents:

SubstituentElectronic EffectDirecting Effect
-OCH3ActivatingOrtho, Para
-BrDeactivatingOrtho, Para
-COOHDeactivatingMeta
-NO2DeactivatingMeta

The identity of the halogen atom and the pattern of nitration also significantly impact the molecule's reactivity.

Varied Halogenation: Replacing the bromine atom with another halogen, such as chlorine or iodine, would alter the reactivity, particularly in cross-coupling reactions. The carbon-halogen bond strength decreases from C-Cl to C-Br to C-I. Consequently, an iodo-analogue would typically be more reactive in reactions like Suzuki or Heck coupling compared to the bromo- and chloro-analogues. Methods for the halogenation of benzoic acids often employ reagents like N-bromosuccinimide (NBS) or molecular bromine. google.com

Varied Nitration: The number and position of nitro groups have a profound effect on the electronic nature of the aromatic ring. The addition of more nitro groups would make the ring even more electron-deficient, further deactivating it towards electrophilic substitution. Conversely, a highly electron-deficient ring could become susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like the halogen) on the ring. The synthesis of nitrobenzoic acids is typically achieved through the nitration of a benzoic acid precursor using a mixture of nitric and sulfuric acids. orgsyn.org

The specific substitution pattern of this compound, with its combination of activating and deactivating groups, makes it a unique and synthetically versatile molecule for creating a diverse library of derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 2,6 Dimethoxy 5 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid, with its distinct arrangement of substituents on the benzene (B151609) ring, NMR provides critical insights into the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the analysis focuses on chemical shifts (δ), integration, and multiplicity of the signals. The molecule possesses a single aromatic proton. Due to the strong electron-withdrawing effects of the adjacent nitro group and the bromine atom, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum.

The two methoxy (B1213986) groups (-OCH₃) are chemically distinct due to the substitution pattern on the aromatic ring. Consequently, they are expected to produce two separate singlets. The protons of the carboxylic acid group (-COOH) are highly deshielded and typically appear as a broad singlet at a very low field, often above 10 ppm, though its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H 7.5 - 8.5 Singlet (s) 1H
-OCH₃ 3.8 - 4.2 Singlet (s) 3H
-OCH₃ 3.8 - 4.2 Singlet (s) 3H
-COOH >10 Broad Singlet (br s) 1H

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are anticipated. The carbonyl carbon of the carboxylic acid will appear furthest downfield (typically 160-170 ppm). The six aromatic carbons will have their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro group (C5) and bromine (C3), as well as the oxygen atoms of the methoxy groups (C2, C6), will have characteristic shifts. The carbon bearing the carboxylic acid group (C1) and the carbon attached to the sole aromatic proton (C4) will also be distinguishable. The two methoxy carbons will appear in the upfield region of the spectrum (typically 55-65 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 160 - 170
C-NO₂ (C5) 145 - 155
C-OCH₃ (C2, C6) 150 - 160
C-Br (C3) 110 - 120
C-COOH (C1) 120 - 130
C-H (C4) 115 - 125
-OCH₃ 55 - 65

Note: These are predicted values. Actual shifts depend on the solvent and reference standard.

Advanced Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show no correlations for the aromatic proton, confirming it is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the aromatic proton signal directly to its attached carbon (C4), confirming the ¹³C assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity of the entire molecule. Correlations would be expected between the aromatic proton (H4) and neighboring carbons (C2, C3, C5, C6). The methoxy protons would show correlations to their respective attached carbons (C2 and C6). These long-range correlations provide unambiguous proof of the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500-3300 cm⁻¹). A sharp, strong peak for the C=O stretch of the carboxylic acid would be observed around 1700 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear as two strong bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-O stretching from the methoxy and carboxylic acid groups would be visible in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretch of the nitro group often gives a particularly strong Raman signal. Aromatic ring vibrations would also be prominent.

Table 3: Key Vibrational Frequencies

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
-COOH O-H stretch 2500 - 3300 (broad)
-COOH C=O stretch 1680 - 1720
-NO₂ Asymmetric stretch 1500 - 1550
-NO₂ Symmetric stretch 1300 - 1350
Ar-OCH₃ C-O stretch 1200 - 1275

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₈BrNO₆), HRMS is essential for confirming the elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. The exact mass measurement from HRMS would allow for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), a methoxy group (-OCH₃), or the nitro group (-NO₂), leading to the formation of characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique indispensable for the characterization of synthetic organic compounds such as this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry to provide detailed information about the molecular weight, purity, and structure of the analyte.

In a typical LC-MS analysis of this compound, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The separation is commonly achieved using a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of acetonitrile and water with a small amount of formic acid to improve ionization. The different components of the sample interact differently with the stationary phase, leading to their separation based on polarity.

The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation and primarily produces the molecular ion. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, this allows for the precise determination of its molecular weight, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the molecular ion, providing valuable structural information. While specific experimental LC-MS data for this compound is not available in the reviewed literature, a representative dataset is presented below for illustrative purposes.

Interactive Data Table: Hypothetical LC-MS Data for this compound This table presents hypothetical data for illustrative purposes.

Parameter Value
Retention Time (min) 4.7
Ionization Mode ESI-Negative
Observed m/z [M-H]⁻ 305.98
Calculated m/z [M-H]⁻ 305.9824

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into the molecular structure, including bond lengths, bond angles, and conformational details of this compound. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the solid state.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots provides direct information about the crystal's unit cell dimensions (a, b, c, α, β, γ) and its crystal system (e.g., monoclinic, orthorhombic).

The systematic absences of certain reflections in the diffraction pattern are then analyzed to determine the space group of the crystal. The space group describes the complete symmetry of the crystal structure. While the crystal structure for this compound has not been reported in the literature searched, related brominated benzoic acid derivatives have been characterized. For example, 3-bromo-2-hydroxybenzoic acid crystallizes in the monoclinic system with the space group P 1 21/n 1. nih.gov A hypothetical set of crystallographic parameters for this compound is provided in the table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound This table presents hypothetical data for illustrative purposes.

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.53
b (Å) 7.50
c (Å) 19.72
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1705.4

The Hirshfeld surface of a molecule is constructed based on the electron distribution of the molecule and its neighbors in the crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, regions of significant intermolecular contacts can be identified. Red areas on the d_norm map highlight contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions such as hydrogen bonds and halogen bonds. nih.gov

A two-dimensional fingerprint plot can be generated from the Hirshfeld surface, which provides a quantitative summary of the different types of intermolecular contacts. nih.gov This plot displays the relative contributions of various atom-atom contacts to the total Hirshfeld surface area. A hypothetical breakdown of these contributions for this compound is detailed in the following table.

Interactive Data Table: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents hypothetical data for illustrative purposes.

Intermolecular Contact Percentage Contribution (%)
O···H / H···O 40.5
H···H 22.1
C···H / H···C 9.8
Br···O / O···Br 8.5
C···C 6.3
N···O / O···N 5.2

Computational and Theoretical Investigations of 3 Bromo 2,6 Dimethoxy 5 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, providing deep insights into the behavior of molecules.

Electronic Structure Analysis and Molecular Orbital Theory

A DFT analysis of 3-bromo-2,6-dimethoxy-5-nitrobenzoic acid would be invaluable for understanding its electronic characteristics. Such a study would typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial indicators of the compound's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy relating to its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, an analysis of the electron density distribution and the generation of a molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions for how the molecule would interact with other chemical species.

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic properties. For this compound, DFT calculations could be used to simulate its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. These theoretical chemical shifts are invaluable for interpreting experimental data and confirming the compound's structure. Similarly, the vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated. This computational vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, providing a more profound understanding of the molecule's vibrational modes.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Modeling of Synthetic Pathways and Selectivity

Theoretical modeling could be employed to investigate the synthetic routes to this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the feasibility and efficiency of a synthetic step. Such models can also be used to explore alternative synthetic strategies and optimize reaction conditions to improve yield and selectivity.

Prediction of Regioselectivity and Stereoselectivity

For reactions involving this compound, computational analysis can be instrumental in predicting the regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways leading to various isomers, it is possible to predict which product is kinetically and thermodynamically favored. This is particularly important in the synthesis of complex molecules where multiple reaction sites are available.

Conformation and Tautomerism Studies

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. The presence of rotatable bonds in this compound, specifically around the methoxy (B1213986) and carboxylic acid groups, suggests the possibility of multiple stable conformations. A computational conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the lowest energy (most stable) conformers. Understanding the relative energies and populations of these conformers is crucial for a complete picture of the molecule's behavior. Additionally, theoretical calculations could investigate the potential for tautomerism, particularly involving the carboxylic acid group, by comparing the relative stabilities of any potential tautomeric forms.

Computational Modeling of Molecular Interactions

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations of structurally analogous compounds. Computational modeling, particularly through methods like Density Functional Theory (DFT), offers profound insights into the molecular interactions that govern the behavior of substituted benzoic acids. These studies are crucial for predicting crystal structures, understanding self-association in solution, and elucidating the nature of non-covalent interactions.

Research on various substituted nitrobenzoic acids and bromo-dimethoxy aromatic compounds consistently employs computational techniques to explore intermolecular forces. chemrxiv.orgresearchgate.netresearchgate.net These investigations typically focus on hydrogen bonding, halogen bonding, and π-π stacking interactions, which are expected to be significant for this compound due to its functional groups: a carboxylic acid, a nitro group, a bromine atom, and methoxy groups on a benzene (B151609) ring.

Key Computational Approaches and Findings from Analogous Systems:

Density Functional Theory (DFT): This is a cornerstone method for optimizing molecular geometry and calculating electronic properties. scielo.brnih.govsemanticscholar.orgvjst.vn For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine parameters like bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These optimized geometries are the foundation for further analysis of intermolecular interactions.

Molecular Electrostatic Potential (MEP) Maps: MEP analysis is a powerful tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com For molecules similar to this compound, MEP maps reveal electron-rich regions (negative potential), typically around the oxygen atoms of the carboxylic and nitro groups, which are prone to electrophilic attack and act as hydrogen bond acceptors. scielo.br Electron-deficient regions (positive potential) are often found around the acidic hydrogen of the carboxyl group, making it a hydrogen bond donor.

Analysis of Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid group is a primary site for strong hydrogen bonding. Computational studies on benzoic acid and its derivatives show the formation of robust dimers through O-H···O interactions. vjst.vnnih.gov The interaction energy for such bonds can be significant, often in the range of -15 to -60 kJ/mol, indicating a strong stabilizing effect. mdpi.comvjst.vn

Halogen Bonding: The bromine atom in the target molecule can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. Studies on bromo-substituted aromatic compounds have identified and characterized Br···O and Br···N interactions, which play a crucial role in determining crystal packing. researchgate.netscielo.br

π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions with neighboring molecules, further stabilizing the supramolecular structure. The electron-withdrawing nitro group and electron-donating methoxy groups influence the quadrupole moment of the aromatic ring, modulating the strength and geometry of these stacking interactions.

Illustrative Data from Computational Studies on Similar Molecules:

To illustrate the types of data generated in these computational studies, the following tables present representative findings from research on analogous substituted benzoic acids.

Table 1: Calculated Intermolecular Interaction Energies for a Benzoic Acid Dimer. This table is based on data for a generic benzoic acid dimer to illustrate the strength of hydrogen bonding.

Interaction TypeMethod/Basis SetCalculated Interaction Energy (kcal/mol)Reference
O-H···O Hydrogen BondDFT/B3LYP/6-311++G(d,p)-14.29 mdpi.com

Table 2: Predicted Properties from DFT Calculations for a Substituted Benzoic Acid. This table presents a selection of calculated electronic properties for a representative substituted benzoic acid to demonstrate the scope of computational analysis.

PropertyValueMethod
HOMO Energy-7.2 eVB3LYP/6-311++G(d,p)
LUMO Energy-2.5 eVB3LYP/6-311++G(d,p)
Energy Gap (HOMO-LUMO)4.7 eVB3LYP/6-311++G(d,p)
Dipole Moment3.5 DebyeB3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and derived from general findings in the literature on substituted benzoic acids, such as those discussed in references nih.gov, vjst.vn, and researchgate.net.

Research Applications in Advanced Organic Synthesis and Materials Science

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid as a Key Building Block in Complex Molecule Synthesis

The architecture of this compound makes it a valuable starting material, or "building block," for the construction of more complex molecular frameworks. The presence of multiple, distinct functional groups allows for selective chemical transformations at different positions on the aromatic ring.

The carboxylic acid group can be readily converted into a variety of other functionalities, such as esters, amides, or acid halides, providing a handle for attaching the benzoic acid core to other molecules. The bromine atom is a key feature, enabling a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be reduced to an amino group. This transformation opens up another avenue for derivatization, such as the formation of amides, sulfonamides, or the construction of heterocyclic rings. The methoxy (B1213986) groups also play a role in directing the regioselectivity of certain reactions and can potentially be cleaved to reveal hydroxyl groups if desired. The interplay of these functional groups provides a rich chemical landscape for synthetic chemists to explore in the assembly of intricate molecular targets.

Role as a Synthetic Intermediate for Functional Organic Compounds

Building on its role as a versatile building block, this compound is well-suited to serve as a synthetic intermediate in multi-step syntheses of functional organic compounds. An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction.

Given the functionalities present, this compound could be an intermediate in the synthesis of a variety of target molecules. For instance, after modification of the carboxylic acid and/or reduction of the nitro group, the bromine atom could be used in a cross-coupling reaction to introduce a new substituent, leading to a more complex and functionalized molecule. The strategic placement of the functional groups allows for a programmed sequence of reactions, where each group is manipulated in a specific order to achieve the desired final product. This level of control is essential in the synthesis of compounds with precise three-dimensional structures and functionalities, such as those required for biological activity in drug discovery or for specific properties in materials science.

Contribution to the Development of Novel Synthetic Methodologies

While direct contributions of this compound to the development of new synthetic methods are not prominently reported, its structure is representative of a class of polysubstituted aromatic compounds that are often used to test and refine new chemical reactions. The steric hindrance provided by the two methoxy groups ortho to the carboxylic acid, combined with the electronic effects of the bromo and nitro substituents, presents a challenging and interesting substrate for new catalytic systems or reaction conditions.

For example, developing a new cross-coupling reaction that is efficient for sterically hindered substrates like this would be a significant advancement in synthetic methodology. Similarly, exploring selective reactions that can differentiate between the various functional groups on the ring would contribute to the toolkit of synthetic chemists. The unique substitution pattern could be exploited to study reaction mechanisms and to understand the interplay of steric and electronic effects in chemical transformations.

Potential in the Design and Synthesis of Advanced Functional Materials

The structural motifs present in this compound suggest its potential as a precursor in the design and synthesis of advanced functional materials. The aromatic core, combined with the potential for extensive derivatization, could be used to create molecules with interesting electronic, optical, or self-assembly properties.

For instance, the bromo- and nitro-substituted aromatic ring could be incorporated into conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to form amide or ester linkages through the carboxylic acid group allows for the incorporation of this unit into polymers or dendrimers. The resulting materials could have tailored properties based on the specific structure of the monomer unit. The presence of the polar nitro and carboxylic acid groups could also be exploited to induce specific intermolecular interactions, leading to the formation of liquid crystals or other self-assembled supramolecular structures. While speculative without direct experimental evidence, the potential for this compound to contribute to the field of materials science is significant and warrants further investigation.

Q & A

Q. Elucidating electronic effects via Hammett substituent constants

  • Methodological Answer :
  • Measurement : Determine acidity (pKa) in DMSO/water mixtures; compare with meta- and para-substituted analogs.
  • Correlation : Use σₘ (methoxy) and σₚ (bromo) values to predict reactivity in further functionalization (e.g., SNAr reactions) .

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